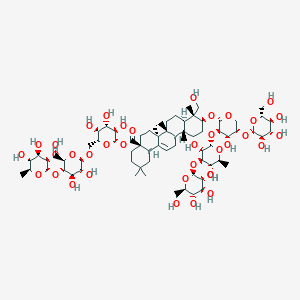
3-Ammoniopropanal
Descripción general
Descripción
3-ammoniopropanal is an organic cation that is the conjugate acid of 3-aminopropanal, formed by protonation of the amino group; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative, an organic cation and an omega-ammonioaldehyde. It is a conjugate acid of a 3-aminopropanal.
3-Amino-propanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Amino-propanal is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Aplicaciones Científicas De Investigación
Alternative Plasmonic Materials Beyond Gold and Silver
This paper explores materials for plasmonic and metamaterial applications beyond traditional metals like gold and silver. It discusses the use of various materials such as semiconductors, transparent conducting oxides, and 2D materials like graphene for device performance improvements (Naik, Shalaev, & Boltasseva, 2013).CellProfiler 3.0 Next-generation image processing for biology
This paper describes CellProfiler 3.0, a software for flexible and modular image analysis in biological research. It supports analysis of 3D image stacks and provides a cloud-based protocol for large-scale image processing (McQuin et al., 2018).The multifactorial role of the 3Rs in shifting the harm-benefit analysis in animal models of disease
This paper discusses the ethical considerations and scientific value of using animals in research, focusing on the 3Rs (Replacement, Reduction, Refinement) principle in minimizing animal use and suffering (Graham & Prescott, 2015).Ethical and Scientific Considerations Regarding Animal Testing and Research
This paper reviews the ethical and scientific challenges in animal testing and research, emphasizing the importance of the 3Rs principles in research guidelines (Ferdowsian & Beck, 2011).Rethinking Market Research Putting People Back In
This paper emphasizes the importance of understanding scientific procedure, validity, and reliability in research methods, highlighting the need for methods to align with the characteristics of customers and managers (Zaltman, 1997).
Propiedades
IUPAC Name |
3-oxopropylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDJQZLDDHMGX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B1259326.png)
![Cyclopenta[c]thiophene](/img/structure/B1259328.png)


![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)